molecular formula C26H24ClO2P B8365612 (2-Hydroxy-5-methoxybenzyl)triphenylphosphonium chloride

(2-Hydroxy-5-methoxybenzyl)triphenylphosphonium chloride

Cat. No. B8365612
M. Wt: 434.9 g/mol
InChI Key: YZYKCGSDYFSXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-5-methoxybenzyl)triphenylphosphonium chloride is a useful research compound. Its molecular formula is C26H24ClO2P and its molecular weight is 434.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Hydroxy-5-methoxybenzyl)triphenylphosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxy-5-methoxybenzyl)triphenylphosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Hydroxy-5-methoxybenzyl)triphenylphosphonium chloride

Molecular Formula

C26H24ClO2P

Molecular Weight

434.9 g/mol

IUPAC Name

(2-hydroxy-5-methoxyphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C26H23O2P.ClH/c1-28-22-17-18-26(27)21(19-22)20-29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H

InChI Key

YZYKCGSDYFSXLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the course of 30 minutes, at from 40° to 60°, 18 g of hydrogen chloride are introduced into a solution of 49.8 g of 2-hydroxy-5-methoxy-benzyl alcohol and 115.8 g of triphenylphosphane in 150 ml of acetonitrile. The reaction mixture is then stirred for 5 hours at 75°, the product beginning to crystallise after approx. 30 minutes. The reaction mixture is cooled to 0°, stirred for a further one hour and then at that temperature the crystals are filtered off with suction. [(2-Hydroxy-5-methoxy-phenyl)methyl]-triphenyl-phosphonium chloride is thus obtained in the form of colourless crystals [m.p.: 270° (decomposition); IR (KBr): 2990, 1585, 1395, 1295, 1240, 1145, 995 cm-1 ; 1H-NMR (360 MHz, CH3OH-d4 : 3.47 (s, 3H, OCH3), 4.74 (d, 2H, CH2P+), 6.40 (dd, 1H), 6.62 (d, 1H), 6.73 (m, 1H), 7.56 to 7.72 (m, 12H), 7.87 (m, 3H) ppm]; yield 78% of the theoretical yield.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
115.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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